

Technical Guide: Optimal Handling, Reconstitution, and Storage of K 41498

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Compound of Interest

Compound Name: K 41498
CAS No.: 434938-41-7
Cat. No.: B612433

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Receptor Antagonist)

Abstract & Introduction

K 41498 is a potent, highly selective peptide antagonist for the Corticotropin-Releasing Factor type 2 (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

) receptor. Structurally, it is an analogue of antisauvagine-30 (aSvg-30) designed for enhanced metabolic stability and receptor affinity.[1] It exhibits high affinity for human ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

(
= 0.66 nM) and

(
= 0.62 nM) receptors, with significantly lower affinity for

(

= 425 nM).[2][3]

Because **K 41498** is a complex peptide (MW ~3632.26 Da) rather than a small organic molecule, it requires distinct handling protocols to prevent degradation via hydrolysis, aggregation, or surface adsorption.[1] This guide provides a self-validating workflow to ensure experimental reproducibility in both in vitro signaling assays and in vivo hemodynamic studies.

Physicochemical Profile

Understanding the chemical nature of **K 41498** is the prerequisite for proper handling. The substitution of Methionine with Norleucine (Nle) in its sequence is a critical design feature intended to reduce oxidation susceptibility, yet standard peptide precautions remain mandatory.

[1]

Feature	Specification	Technical Implication
Molecular Weight	3632.26 Da	Large peptide; prone to surface adsorption on glass.
Formula	ngcontent-ng-c1989010908="" _ngghost-ng-c3017681703="" class="inline ng-star-inserted">	Complex structure with multiple charged residues.[4]
Sequence	D-Phe-His-Leu-Leu-Arg-Lys- Nle-Ile...	Contains Nle (Norleucine) to improve oxidative stability.[1]
Solubility	Water (up to 5 mg/mL)	Do not use DMSO as the primary solvent if water suffices; peptides can denature or precipitate in high organic content if not designed for it.[1]
Appearance	White Lyophilized Solid	Hygroscopic; absorbs atmospheric moisture rapidly.
Storage (Solid)	-20°C (Desiccated)	Stable for >1 year if kept dry and frozen.[1]

Protocol 1: Storage & Handling of Lyophilized Product

Objective: Prevent hydrolysis and aggregation caused by moisture absorption during storage.

The "Equilibration" Rule (Crucial Step)

Lyophilized peptides are hygroscopic.[1] If a cold vial is opened in a humid room, water condenses inside, initiating hydrolysis.

- Arrival: Upon receipt, inspect the vial. The product should be a white "fluff" or cake.
- Long-Term Storage: Store the vial immediately at -20°C. Ensure the cap is tightly sealed.
- Pre-Opening Protocol:
 - Remove the vial from the freezer.
 - Place it in a desiccator (or on the benchtop away from drafts) at room temperature (RT).
 - Wait 30–60 minutes before opening. The vial must be warm to the touch to prevent condensation.

Protocol 2: Reconstitution & Stock Solution Preparation

Objective: Solubilize **K 41498** without inducing aggregation or loss due to adsorption.

Materials

- Solvent: Sterile, nuclease-free water (HPLC grade) or PBS (pH 7.4).[1]
- Vials: Polypropylene (plastic) microcentrifuge tubes.[1] Never use glass vials for low-concentration peptide solutions as peptides adhere to glass surfaces.
- Pipette Tips: Low-retention tips are recommended.

Step-by-Step Workflow

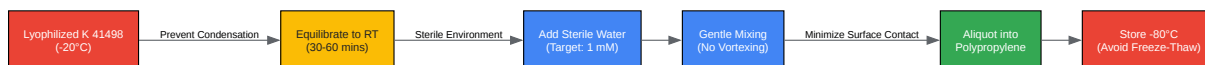
- Calculation: Calculate the volume required for a standard stock concentration (e.g., 1 mM).
 - Note: 1 mg of **K 41498**

275 nmol. Adding 275

L of water yields a ~1 mM stock.
- Solubilization:
 - Add the calculated volume of sterile water to the center of the lyophilized cake.
 - Do not vortex vigorously. Vortexing can shear long peptides and introduce air bubbles that denature proteins.
 - Technique: Gently tap the tube or pipette up and down slowly to dissolve.
- Visual Check: The solution should be clear and colorless. If particles persist, sonicate briefly (5–10 seconds) in a water bath.
- Aliquotting (The "Single-Use" Rule):
 - Peptides degrade with freeze-thaw cycles.
 - Divide the stock into small aliquots (e.g., 10–50

L) in polypropylene tubes.
 - Flash freeze in liquid nitrogen or dry ice/ethanol (optional but optimal).[1]
 - Store aliquots at -20°C or -80°C.
 - Stability:[5][6][7] Use liquid aliquots within 1 month (-20°C) or 6 months (-80°C).

Workflow Visualization



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Caption: Optimized workflow for **K 41498** reconstitution emphasizing moisture control and surface adsorption prevention.

Protocol 3: In Vivo Application (Rats/Mice)

Objective: Prepare a vehicle formulation for systemic injection (i.v. or i.p.) that maintains solubility and physiological pH.[1]

Formulation Strategy

Since **K 41498** is water-soluble (up to 5 mg/mL), toxic organic co-solvents (like DMSO or Cremophor) are generally unnecessary and should be avoided to prevent vehicle-induced confounding effects.[1]

Preparation Steps[1][7][8][10][11]

- Thaw: Thaw a frozen stock aliquot (prepared in water) on ice.
- Dilution: Dilute the stock to the working concentration using sterile Saline (0.9% NaCl) or PBS (pH 7.4).
 - Example Dose: For a 1.84 ngcontent-ng-c1989010908="" _ngghost-ng-c3017681703="" class="inline ng-star-inserted">

g dose (approx 0.5 nmol), dilute stock to ensure the injection volume is appropriate for the animal (e.g., 100–200

L for rats).

- Timing: Prepare the working solution immediately before injection. Peptides in dilute saline are less stable than in concentrated water stocks.

- Administration:
 - Systemic: Intravenous (i.v.) or Intraperitoneal (i.p.).[\[1\]](#)
 - Central: Intracerebroventricular (i.c.v.)[\[1\]](#) – Ensure the pH is strictly neutral (7.2–7.4) to avoid neurotoxicity.[\[1\]](#)

Pharmacological Mechanism & Validation

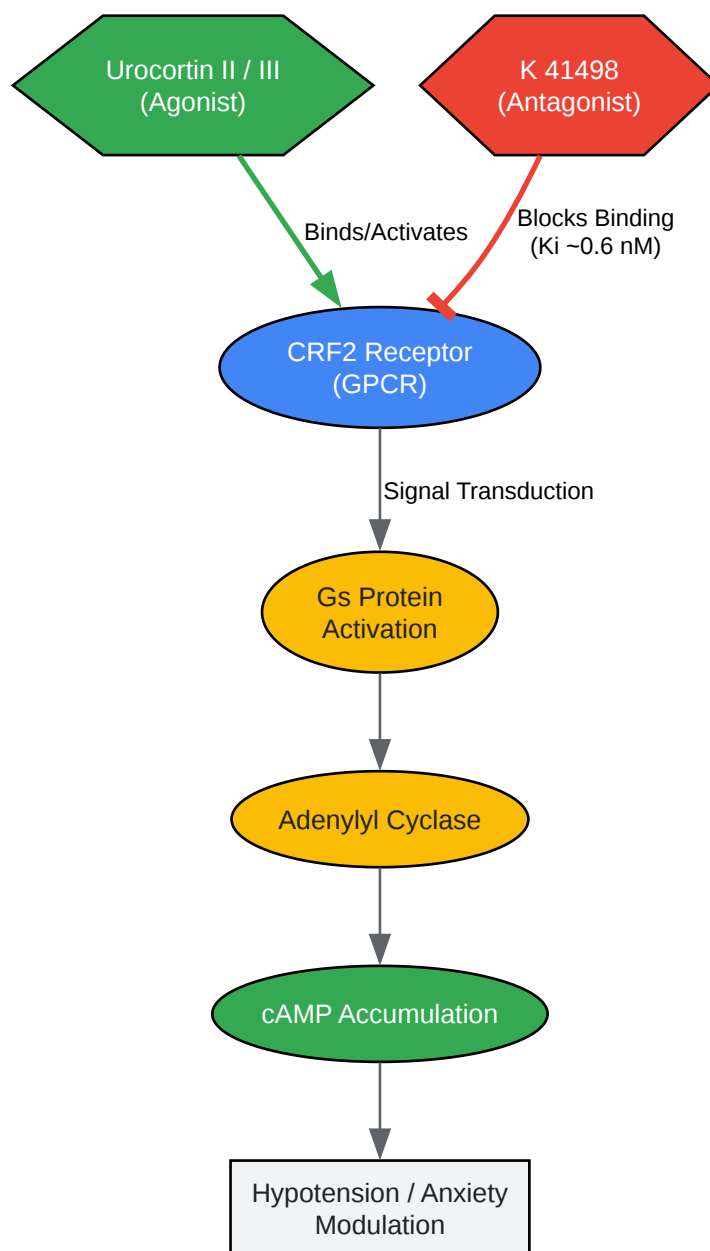
To validate the activity of **K 41498** in your assay, it is essential to understand its competitive antagonism against Urocortin ligands.

Mechanism of Action

K 41498 selectively binds the extracellular domain of

, preventing the binding of endogenous agonists like Urocortin II or III. This blockade inhibits the

-protein coupled cascade, preventing the accumulation of cAMP.



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Caption: Competitive antagonism of **K 41498** at the CRF2 receptor, blocking the downstream cAMP signaling cascade.[1]

Troubleshooting & FAQs

Issue	Probable Cause	Solution
Precipitation upon thawing	Concentration too high or buffer incompatibility.	Warm tube to 37°C for 2 mins. If persistent, add small amount of acetic acid (if basic peptide) or dilute further.[1]
Loss of biological activity	Adsorption to glass or freeze-thaw degradation.	Always use plasticware. Use single-use aliquots.
Unexpected agonist effect	Contamination or oxidation.	K 41498 is a pure antagonist. Ensure the "X" residue is Nle (Norleucine) to prevent Methionine oxidation.[1]

References

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